1-(3-Bromo-2-fluorophenyl)prop-2-EN-1-amine
CAS No.:
Cat. No.: VC17486801
Molecular Formula: C9H9BrFN
Molecular Weight: 230.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H9BrFN |
|---|---|
| Molecular Weight | 230.08 g/mol |
| IUPAC Name | 1-(3-bromo-2-fluorophenyl)prop-2-en-1-amine |
| Standard InChI | InChI=1S/C9H9BrFN/c1-2-8(12)6-4-3-5-7(10)9(6)11/h2-5,8H,1,12H2 |
| Standard InChI Key | VSURUVXCRNFAHL-UHFFFAOYSA-N |
| Canonical SMILES | C=CC(C1=C(C(=CC=C1)Br)F)N |
Introduction
Structural Characteristics
Molecular Architecture
The compound’s core structure consists of a 3-bromo-2-fluorophenyl ring bonded to a prop-2-en-1-amine group. The phenyl ring’s substitution pattern positions bromine at the meta position and fluorine at the ortho position relative to the amine-bearing carbon . This arrangement creates steric and electronic effects that influence reactivity. The prop-2-enyl chain introduces a conjugated double bond, which participates in resonance stabilization and facilitates electrophilic additions.
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₉BrFN | |
| Molecular Weight | 230.08 g/mol | |
| CAS Registry Number | 1273667-57-4 | |
| SMILES Notation | C=CC(N)C1=C(C=CC=C1Br)F | |
| InChI Key | BSFLSGKSRHUYIX-UHFFFAOYSA-N |
Spectroscopic Features
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Infrared (IR) Spectroscopy: Stretching vibrations at ~1645 cm⁻¹ (C=C), ~1600 cm⁻¹ (C-F), and ~1194 cm⁻¹ (C-Br) confirm the presence of functional groups .
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Nuclear Magnetic Resonance (NMR):
Synthesis and Production
Laboratory-Scale Synthesis
The compound is synthesized via a three-step sequence:
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Friedel-Crafts Acylation: 3-Bromo-2-fluorobenzene reacts with acryloyl chloride in the presence of AlCl₃ to form 3-bromo-2-fluorophenylpropenone.
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Reductive Amination: The ketone intermediate is treated with ammonium acetate and sodium cyanoborohydride to yield the amine.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .
Reaction Scheme:
Industrial Manufacturing
Large-scale production employs catalytic hydrogenation under high-pressure H₂ (5–10 atm) with Pd/C catalysts, achieving yields >85%. Continuous-flow reactors optimize throughput and reduce byproduct formation .
Chemical Properties
Reactivity
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Nucleophilic Substitution: The bromine atom undergoes substitution with nucleophiles (e.g., hydroxide, amines) in polar aprotic solvents.
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Electrophilic Addition: The double bond reacts with halogens (e.g., Br₂) to form dihalogenated derivatives.
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Oxidation: Exposure to KMnO₄ in acidic conditions cleaves the double bond, yielding a carboxylic acid.
Table 2: Representative Reactions
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Bromine Substitution | NaOH, DMSO, 80°C | 3-Hydroxy-2-fluorophenyl... |
| Hydrogenation | H₂, Pd/C, EtOH | Saturated amine derivative |
| Epoxidation | mCPBA, CH₂Cl₂ | Epoxide |
Physicochemical Data
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Solubility: Soluble in DMSO (>50 mg/mL), ethanol (20 mg/mL), and dichloromethane .
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Stability: Decomposes above 200°C; sensitive to prolonged UV exposure .
Applications in Research
Medicinal Chemistry
The compound serves as a precursor to kinase inhibitors and G protein-coupled receptor (GPCR) modulators. Its halogenated aromatic system enhances binding affinity to hydrophobic enzyme pockets.
Material Science
Functionalization of the double bond enables the synthesis of conductive polymers and coordination complexes with transition metals (e.g., Pd, Cu).
Future Directions
Ongoing research explores its utility in photodynamic therapy agents and covalent organic frameworks (COFs). Computational studies predict strong interactions with COVID-19 main protease (Mpro), suggesting antiviral potential.
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